tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl group, a bromo-substituted phenoxy group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate typically involves the reaction of 2-bromo-3-formylphenol with tert-butyl (2-bromoethyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-bromo-3-carboxyphenoxy)ethylcarbamate.
Reduction: 2-(2-bromo-3-hydroxyphenoxy)ethylcarbamate.
Substitution: Various substituted phenoxyethylcarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo group can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (2-bromophenyl)carbamate
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl bromoacetate
Comparison:
- tert-Butyl (2-bromophenyl)carbamate: Similar structure but lacks the formyl group, which affects its reactivity and applications.
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate: Contains a fluorine atom, which can influence its electronic properties and biological activity.
- tert-Butyl bromoacetate: Used as a building block in organic synthesis, but its applications differ due to the absence of the phenoxy and formyl groups.
The uniqueness of tert-Butyl (2-(2-bromo-3-formylphenoxy)ethyl)carbamate lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromo-3-formylphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-7-8-19-11-6-4-5-10(9-17)12(11)15/h4-6,9H,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUHVHLCMSCOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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